Cas no 64017-81-8 (3-Aminopropanamide hydrochloride)
3-Aminopropanamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-Aminopropanamide hydrochloride
- beta-Alaninamide Hydrochloride
- H-BETA-ALA-NH2 HCL
- H-β-Ala-NH2.HCl
- H-β-Ala-NH2·HCl
- H-β-Ala-NH2•HCl
- Propanamide, 3-amino-,hydrochloride (1:1)
- -Alaninamide Hydrochloride
- beta
- 3-Aminopropionamide Hydrochloride
- H-beta-Ala-NH2.HCl
- H-
- A-Ala-NH2.HCl
- 3-Aminopropanamide HCl
- H--Ala-NH HCl
- 3-amino-propionamide hydrochloride
- H--Ala-NH2HCl
- Propanamide, 3-amino-, monohydrochloride
- H-BETA-ALA-NH2HCL
- H-beta-Ala-NH2Cl
- PubChem18936
- ss--Alaninamide Hydrochloride
- beta-alanineamide hydrochloride
- H-beta-Ala-NH2 hydrochloride
- beta-alanine amide hyd
- beta-alanine amide hydrochloride
- A834611
- CHEMBL1222064
- 64017-81-8
- 3-amino-3-oxopropan-1-aminium chloride
- SY024863
- EN300-40888
- AS-20083
- DTXSID70623543
- beta;-Alaninamide Hydrochloride
- 3-aminopropanamide;hydrochloride
- MFCD00060747
- beta -Alaninamide Hydrochloride
- Z415728050
- 3-Aminopropanamide hydrochloride ss-Ala-NH2.HCl
- SB38086
- 3-Aminopropanamide hydrochloride, AldrichCPR
- beta-Alaninamide--hydrogen chloride (1/1)
- H-b-Ala-NH2.HCl
- AKOS015847887
- CS-W007497
- F13534
- GAGJMOQGABUOBK-UHFFFAOYSA-N
- AM20100576
- FT-0656861
- SCHEMBL793439
- H-beta-Ala-NH HCl
- 3-azanylpropanamide hydrochloride
- β-Alaninamide Hydrochloride
- DB-028359
- A-Alaninamide Hydrochloride
- A1391
-
- MDL: MFCD00060747
- Inchi: 1S/C3H8N2O.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H2,5,6);1H
- InChI Key: GAGJMOQGABUOBK-UHFFFAOYSA-N
- SMILES: Cl.O=C(CCN)N
Computed Properties
- Exact Mass: 124.04000
- Monoisotopic Mass: 124.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 52.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 69.1
Experimental Properties
- Color/Form: 。
- Melting Point: 149.0 to 154.0 deg-C
- Boiling Point: 315°C at 760 mmHg
- Flash Point: 144.3°C
- Solubility: Soluble in methanol.
- PSA: 69.11000
- LogP: 1.02310
- Sensitiveness: Air Sensitive
- Solubility: 。
3-Aminopropanamide hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
3-Aminopropanamide hydrochloride Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Aminopropanamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A576950-10mg |
3-Aminopropanamide Hydrochloride |
64017-81-8 | 10mg |
$ 50.00 | 2023-01-04 | ||
| TRC | A576950-50mg |
3-Aminopropanamide Hydrochloride |
64017-81-8 | 50mg |
$ 65.00 | 2023-01-04 | ||
| TRC | A576950-100mg |
3-Aminopropanamide Hydrochloride |
64017-81-8 | 100mg |
$ 80.00 | 2023-01-04 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0847S-25g |
3-Amino-propionamide hydrochloride |
64017-81-8 | 97% | 25g |
508.83CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0847S-100g |
3-Amino-propionamide hydrochloride |
64017-81-8 | 97% | 100g |
1526.48CNY | 2021-05-07 | |
| Fluorochem | 221578-1g |
3-Aminopropanamide hydrochloride |
64017-81-8 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 221578-5g |
3-Aminopropanamide hydrochloride |
64017-81-8 | 95% | 5g |
£21.00 | 2022-03-01 | |
| Apollo Scientific | OR471602-100g |
3-Aminopropanamide hydrochloride |
64017-81-8 | 98% | 100g |
£161.00 | 2025-02-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020399-1g |
3-Aminopropanamide hydrochloride |
64017-81-8 | 98% | 1g |
¥27 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020399-5g |
3-Aminopropanamide hydrochloride |
64017-81-8 | 98% | 5g |
¥76 | 2023-09-08 |
3-Aminopropanamide hydrochloride Suppliers
3-Aminopropanamide hydrochloride Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 3-Aminopropanamide hydrochloride
Comprehensive Overview of 3-Aminopropanamide hydrochloride (CAS No. 64017-81-8): Properties, Applications, and Industry Insights
3-Aminopropanamide hydrochloride (CAS No. 64017-81-8), a specialized organic compound, has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This white to off-white crystalline powder, with a molecular formula of C3H9N2O·HCl, serves as a critical intermediate in synthesizing peptides and bioactive molecules. Its hydrochloride salt form enhances solubility, making it ideal for aqueous-based reactions—a feature highly sought after in drug discovery workflows.
Recent trends highlight growing interest in 64017-81-8 as researchers explore its potential in neurological studies and enzyme inhibition applications. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) confirm its high purity (>98%), addressing the demand for reliable reference standards in quality control laboratories. The compound’s aminopropanamide backbone also aligns with current explorations into sustainable synthetic routes, a hot topic in green chemistry forums.
From an industrial perspective, 3-Aminopropanamide HCl plays a pivotal role in optimizing API (Active Pharmaceutical Ingredient) manufacturing. Its compatibility with solid-phase peptide synthesis (SPPS) protocols makes it valuable for producing therapeutic peptides—a market projected to grow at 9.3% CAGR through 2030. Suppliers emphasize cGMP compliance and batch-to-batch consistency, reflecting end-user concerns about regulatory adherence in preclinical development stages.
Emerging discussions in scientific communities focus on the compound’s structure-activity relationships (SAR), particularly its hydrogen-bonding capabilities. Computational chemistry studies utilizing molecular docking simulations suggest potential interactions with protease targets, sparking innovation in fragment-based drug design. These advancements respond to frequent search queries regarding "small molecule modulators" and "scaffold optimization techniques" in medicinal chemistry databases.
Storage and handling protocols for CAS 64017-81-8 follow standard practices for amino acid derivatives: desiccated conditions at 2-8°C to maintain stability. Technical datasheets often highlight its low hygroscopicity compared to analogous compounds—a practical advantage for formulation scientists troubleshooting excipient compatibility issues. This characteristic aligns with industry demand for lyophilization-friendly intermediates in bioconjugation applications.
The analytical profile of 3-Aminopropanamide hydrochloride reveals distinct FTIR peaks at 1650 cm-1 (amide I band) and 1550 cm-1 (N-H bending), serving as identification markers for spectroscopic quality assurance. These spectral features are frequently referenced in patent applications involving heterocyclic compound libraries, addressing the pharmaceutical sector’s need for IP-protected intermediates in combinatorial chemistry.
Market intelligence indicates rising procurement of 64017-81-8 by CDMOs (Contract Development and Manufacturing Organizations) supporting orphan drug programs. The compound’s role in synthesizing targeted protein degraders (e.g., PROTACs) responds to trending searches about "next-generation therapeutic modalities". Regulatory filings increasingly document its use in radiolabeled tracer production for PET imaging studies.
Environmental considerations surrounding 3-Aminopropanamide HCl synthesis have prompted investigations into catalytic amidation methods reducing solvent waste. Such innovations cater to ESG (Environmental, Social, and Governance) metrics prioritized by life science investors, while academic papers explore its biodegradation pathways—addressing common queries about "benign by design" chemical development.
In conclusion, 3-Aminopropanamide hydrochloride (CAS 64017-81-8) exemplifies the convergence of synthetic utility and biological relevance in modern chemical research. Its multifaceted applications across drug discovery, diagnostic agent development, and material science ensure sustained relevance in evolving scientific landscapes, while optimized production methods address contemporary concerns about process sustainability and supply chain resilience.
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